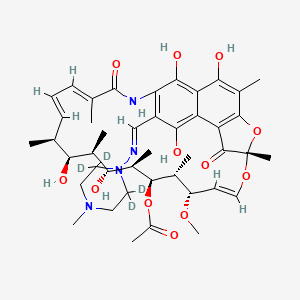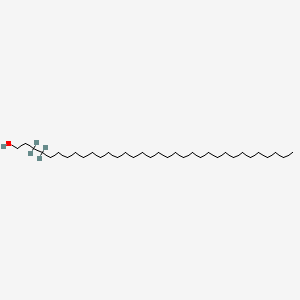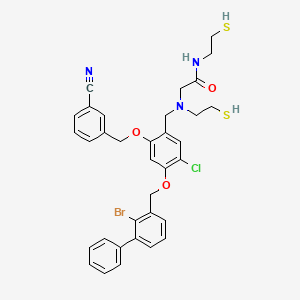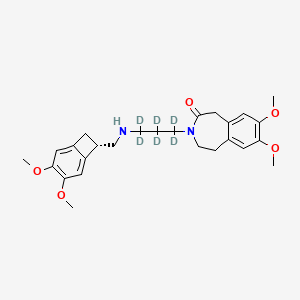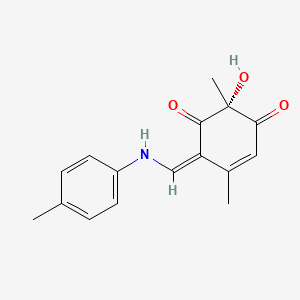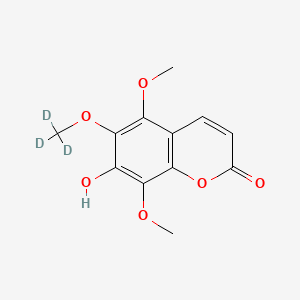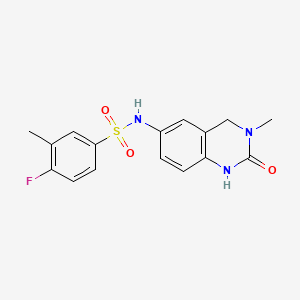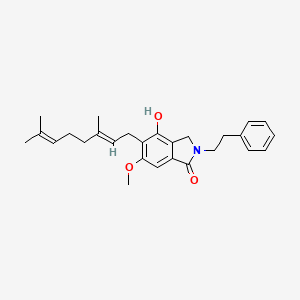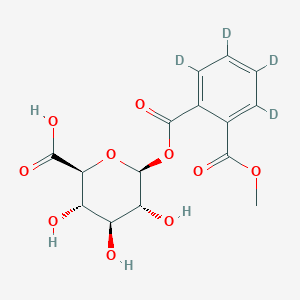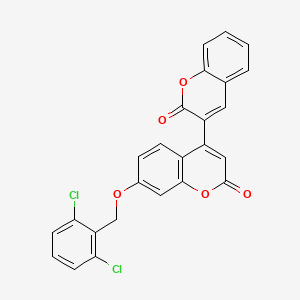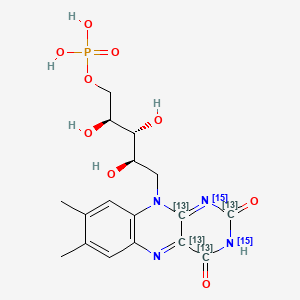![molecular formula C25H32N2O6 B12419965 (2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)
(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AD012 is a dual inhibitor of angiotensin-converting enzyme and neprilysin. It is synthesized based on the previously reported C-domain selective angiotensin-converting enzyme inhibitor lisinopril-tryptophan. AD012 has the potential to provide potent antihypertensive and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: AD012 is synthesized using the previously reported C-domain selective angiotensin-converting enzyme inhibitor lisinopril-tryptophan as a starting material. The synthesis involves the formation of a triazolo ring compound methanesulfonate crystal form, which has good solubility and stability, making it suitable for industrial large-scale production .
Industrial Production Methods: The preparation method of AD012 is simple and easy to implement, making it suitable for industrial large-scale production. The crystal form A-I of the compound methanesulfonate of formula (I) prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: AD012 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving AD012 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and product purity.
Major Products Formed: The major products formed from the reactions involving AD012 include modified derivatives with enhanced biological activity and improved pharmacokinetic properties. These derivatives are crucial for developing more effective therapeutic agents.
Scientific Research Applications
AD012 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, AD012 is used as a model compound for studying the structure-activity relationships of angiotensin-converting enzyme inhibitors. In biology, it is used to investigate the molecular mechanisms of angiotensin-converting enzyme and neprilysin inhibition. In medicine, AD012 is being explored for its potential to treat hypertension and cardiovascular diseases. In industry, AD012 is used in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
AD012 exerts its effects by inhibiting the activity of angiotensin-converting enzyme and neprilysin. Angiotensin-converting enzyme is responsible for converting angiotensin I into the active angiotensin II, which constricts blood vessels and increases blood pressure. Neprilysin degrades vasoactive peptides, leading to vasodilation and reduced blood pressure. By inhibiting both enzymes, AD012 helps to relax blood vessels, lower blood pressure, and provide cardioprotective benefits .
Comparison with Similar Compounds
AD012 is similar to other dual inhibitors of angiotensin-converting enzyme and neprilysin, such as AD011 and AD013. These compounds are analogues of lisinopril-tryptophan and share similar mechanisms of action. AD012 is unique in its ability to provide potent antihypertensive and cardioprotective effects, making it a promising candidate for further research and development .
List of Similar Compounds:- AD011
- AD013
AD012 stands out due to its enhanced biological activity and potential therapeutic benefits, making it a valuable compound for scientific research and pharmaceutical development.
Properties
Molecular Formula |
C25H32N2O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxohexan-2-yl]amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H32N2O6/c1-2-3-9-20(26-21(24(30)31)15-12-17-7-5-4-6-8-17)23(29)27-22(25(32)33)16-18-10-13-19(28)14-11-18/h4-8,10-11,13-14,20-22,26,28H,2-3,9,12,15-16H2,1H3,(H,27,29)(H,30,31)(H,32,33)/t20-,21-,22-/m0/s1 |
InChI Key |
QJZUXIPDHISQFZ-FKBYEOEOSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



